Coenzyme A sodium salt hydrate

Übersicht

Beschreibung

Coenzyme A (sodium salt hydrate) is a vital cofactor that plays a significant role in various biochemical reactions. It is essential for the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle. Coenzyme A is involved in numerous metabolic pathways, making it indispensable for cellular function .

Vorbereitungsmethoden

Coenzyme A (sodium salt hydrate) is synthesized from pantothenic acid (vitamin B5) through a five-step process that requires adenosine triphosphate (ATP). The steps include phosphorylation, cysteine addition, decarboxylation, and adenosine triphosphate-dependent phosphorylation . Industrial production methods often involve microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities .

Analyse Chemischer Reaktionen

Coenzyme A (sodium salt hydrate) undergoes various types of reactions, including:

Acyl Transfer Reactions: Facilitates the transfer of acyl groups in fatty acid and lipid metabolism.

Oxidation and Reduction: Participates in the oxidation of pyruvate and fatty acids.

Substitution Reactions: Forms acyl-CoA thioesters with organic carboxylic acids.

Common reagents and conditions used in these reactions include adenosine triphosphate, cysteine, and pantothenic acid. Major products formed from these reactions are acyl-CoA derivatives, which are crucial for metabolic processes .

Wissenschaftliche Forschungsanwendungen

Metabolic Studies

Coenzyme A plays a crucial role in metabolic pathways, particularly in fatty acid metabolism and the synthesis of acetyl-CoA. This makes it indispensable for researchers investigating energy production and metabolic disorders.

- Key Functions:

Pharmaceutical Development

In pharmaceutical research, CoA-Na is utilized to enhance drug formulations targeting metabolic disorders.

- Applications:

Biotechnology

This compound is extensively used in biotechnology for various applications, especially in recombinant protein production.

- Key Uses:

Cell Culture Applications

In cell culture, CoA-Na supports cell growth and differentiation, making it particularly valuable in regenerative medicine and cancer research.

- Benefits:

Research on Neurotransmitters

CoA is involved in neurotransmitter synthesis, contributing to neurobiology research and treatment development for neurological disorders.

- Implications:

- Neurotransmitter Synthesis: It plays a role in synthesizing acetylcholine and other neurotransmitters, which are vital for neuronal communication.

- Therapeutic Research: CoA's involvement in neurotransmitter metabolism provides insights into potential treatments for conditions like Alzheimer's disease .

Data Summary Table

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Metabolic Studies | Fatty acid metabolism, acetyl-CoA synthesis | Energy production insight |

| Pharmaceutical Development | Drug formulation enhancement | Improved bioavailability |

| Biotechnology | Recombinant protein production | Optimized yield and process efficiency |

| Cell Culture | Support for cell growth | Enhanced viability in stem cell research |

| Neurobiology | Neurotransmitter synthesis | Insights into neurological disorder treatments |

Case Studies

- Metabolic Pathway Analysis : Researchers utilized CoA-Na to investigate the effects of various fatty acids on energy metabolism pathways. The study demonstrated that alterations in CoA levels significantly impacted fatty acid oxidation rates, providing insights into metabolic regulation mechanisms.

- Pharmaceutical Formulation : A study focused on the incorporation of CoA into a novel drug targeting metabolic syndrome showed enhanced efficacy and patient outcomes compared to traditional formulations.

- Recombinant Protein Production : In biotechnological applications, a team optimized the production of a therapeutic protein using CoA-Na, resulting in a 30% increase in yield compared to standard methods.

Wirkmechanismus

Coenzyme A (sodium salt hydrate) exerts its effects by facilitating acyl group transfers. It is involved in the tricarboxylic acid cycle and fatty acid metabolism. The compound interacts with various enzymes, forming acyl-CoA thioesters that are recognized by these enzymes. This interaction is crucial for the synthesis and oxidation of fatty acids and the regulation of metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Coenzyme A (sodium salt hydrate) is unique due to its role in acyl group transfer reactions. Similar compounds include:

Succinyl Coenzyme A (sodium salt): Involved in the citric acid cycle.

Acetyl Coenzyme A: Plays a role in the synthesis and oxidation of fatty acids.

Coenzyme A (hydrate): Similar in function but differs in hydration state

Coenzyme A (sodium salt hydrate) stands out due to its widespread involvement in metabolic pathways and its essential role in cellular function.

Biologische Aktivität

Coenzyme A (CoA) sodium salt hydrate is a critical cofactor in various biochemical processes, functioning primarily as an acyl group carrier and a carbonyl-activating agent. This article delves into the biological activities, mechanisms, and applications of CoA sodium salt hydrate, supported by data tables and relevant research findings.

Overview of Coenzyme A

Coenzyme A is synthesized from pantothenic acid through a multi-step process involving ATP. It plays a pivotal role in the citric acid cycle and fatty acid metabolism, with approximately 4% of cellular enzymes utilizing CoA as a substrate. The biosynthetic pathway of CoA is targeted for antibacterial compound development, highlighting its significance in metabolic regulation and potential therapeutic applications .

Biological Functions

1. Role in Metabolism:

- Fatty Acid Metabolism: CoA is essential for the activation of fatty acids before their entry into the mitochondrial matrix for β-oxidation.

- Citric Acid Cycle: It participates in the synthesis of acetyl-CoA, a key substrate for energy production through the citric acid cycle.

2. Enzymatic Reactions:

- CoA acts as a cofactor for various enzymes, including acetyltransferases and acyltransferases, facilitating the transfer of acyl groups to substrates .

CoA functions through its reactive thiol group, which forms thioester bonds with acyl groups, enabling the transfer of these groups to other molecules. This mechanism is crucial for energy metabolism and biosynthetic pathways.

Case Studies

-

HPLC Analysis of CoA Levels:

A study utilized High-Performance Liquid Chromatography (HPLC) to determine CoA and acetyl-CoA concentrations in biological samples. Results indicated significant variations in CoA levels across different tissues: -

Antibacterial Potential:

Research has identified pantothenate kinase, an enzyme involved in CoA biosynthesis, as a target for developing new antibacterial agents. Inhibitors targeting this enzyme could disrupt bacterial growth by depleting CoA levels, thus affecting their metabolic functions .

Toxicological Profile

This compound exhibits low toxicity levels; however, safety data sheets indicate that handling precautions should be taken due to potential irritations upon contact with skin or eyes . There are no significant reports of endocrine disruption or carcinogenicity associated with this compound .

Applications in Research and Medicine

- Cell Culture: CoA sodium salt hydrate is widely used as a bio-reagent in cell culture studies to investigate metabolic pathways and enzyme activities.

- Metabolic Studies: Its role as an acyl carrier makes it essential for studying fatty acid metabolism and energy production mechanisms in both in vitro and in vivo settings .

Eigenschaften

CAS-Nummer |

55672-92-9 |

|---|---|

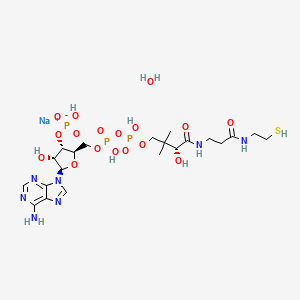

Molekularformel |

C21H35N7NaO16P3S |

Molekulargewicht |

789.5 g/mol |

IUPAC-Name |

sodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S.Na/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);/q;+1/p-1/t11-,14-,15-,16+,20-;/m1./s1 |

InChI-Schlüssel |

FPPFJMWMEFOUTR-BLPRJPCASA-M |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.[Na+] |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O.[Na+] |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.[Na+] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.